molecular formula C5H8F4O B147224 2-Methyl-3,3,4,4-tetrafluoro-2-butanol CAS No. 29553-26-2

2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Cat. No.: B147224
CAS No.: 29553-26-2
M. Wt: 160.11 g/mol
InChI Key: NCMPMCXQKBZXGI-UHFFFAOYSA-N
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Description

2-Methyl-3,3,4,4-tetrafluoro-2-butanol is a useful research compound. Its molecular formula is C5H8F4O and its molecular weight is 160.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4-tetrafluoro-2-methylbutan-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8F4O/c1-4(2,10)5(8,9)3(6)7/h3,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMPMCXQKBZXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9022283
Record name 2-Methyl-3,3,4,4-tetrafluoro-2-butanol
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Molecular Weight

160.11 g/mol
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CAS No.

29553-26-2
Record name 3,3,4,4-Tetrafluoro-2-methyl-2-butanol
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Record name 2-Methyl-3,3,4,4-tetrafluoro-2-butanol
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Record name 29553-26-2
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Record name 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-
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Record name 2-Methyl-3,3,4,4-tetrafluoro-2-butanol
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Record name 3,3,4,4-tetrafluoro-2-methylbutan-2-ol
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Record name 2-METHYL-3,3,4,4-TETRAFLUORO-2-BUTANOL
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol (CAS No. 29553-26-2). The information is compiled for use by researchers, scientists, and professionals in drug development and other scientific fields who require accurate and detailed data on this fluorinated alcohol.

Core Physical and Chemical Properties

This compound is a fluorinated tertiary alcohol. The presence of four fluorine atoms significantly influences its physical properties, such as boiling point and viscosity, when compared to non-fluorinated analogues.[1] These characteristics, including increased hydrophobicity and potential thermal stability, make it a compound of interest for various specialized applications.[1]

Quantitative Data Summary

The table below summarizes the key physical properties of this compound. The data is compiled from various chemical databases and should be used as a reference. It is important to note that some values are experimentally determined, while others are predicted through computational methods.

PropertyValueSourceNotes
Molecular Formula C₅H₈F₄O[2][3][4][5]-
Molecular Weight 160.11 g/mol [2][4][5]-
CAS Number 29553-26-2[2][3][4][5]-
IUPAC Name 3,3,4,4-tetrafluoro-2-methylbutan-2-ol[4]-
Boiling Point 153.2 °C[3]at 760 mmHg
123.01 °C[2][6]Predicted (Joback Method)
Density 1.223 g/cm³[3]-
Refractive Index 1.338[3]-
Flash Point 73.9 °C[3]-
Melting Point -74.02 °C[2][6]Predicted (Joback Method)
Water Solubility Log₁₀(S) = -1.92[2][6]Predicted (Crippen Method, S in mol/L)
Octanol/Water Partition Coefficient (LogP) 1.658[2][6]Predicted (Crippen Method)

Chemical Structure

The structural arrangement of atoms within the this compound molecule is visualized below.

G A Sample Preparation Place 0.5 mL of the liquid into a small test tube. Insert an inverted capillary tube (sealed end up). B Apparatus Setup Attach the sample tube to a thermometer. Place the assembly in a Thiele tube filled with oil. A->B C Heating Gently heat the side arm of the Thiele tube. Observe the capillary tube for a stream of bubbles. B->C D Observation Remove heat when a steady stream of bubbles emerges. The boiling point is the temperature at which the liquid just begins to enter the capillary tube upon cooling. C->D

References

In-Depth Technical Guide to the Spectral Data of CAS 29553-26-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectral data for the chemical compound with CAS number 29553-26-2, identified as 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. The document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. It includes a compilation of quantitative spectral data from various analytical techniques, presented in clear, tabular formats for ease of comparison. Detailed experimental protocols for the cited spectroscopic methods are also provided. Furthermore, this guide features a visualization of a general experimental workflow for the spectroscopic analysis of an organic compound, rendered using Graphviz, to illustrate the logical progression of sample analysis.

Introduction

This compound is a fluorinated alcohol with the molecular formula C₅H₈F₄O. The presence of the tetrafluoroethyl group significantly influences its chemical and physical properties, making its spectral characterization crucial for its identification and for understanding its behavior in various applications. This guide consolidates the publicly available spectral data for this compound and presents it in a structured and accessible manner.

Spectral Data

The following sections present the available spectral data for CAS 29553-26-2. The data has been compiled from various sources and is presented in tabular format for clarity.

Disclaimer: The spectral data presented below, particularly for NMR, has been manually extracted from spectral images and public databases. While efforts have been made to ensure accuracy, these values should be considered approximate. For definitive analysis, it is recommended to acquire and interpret original spectral data.

Infrared (IR) Spectroscopy
  • Table 1: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3600Weak, SharpO-H Stretch (Free)
~3400BroadO-H Stretch (Hydrogen-bonded)
~2950MediumC-H Stretch (Alkyl)
~1450MediumC-H Bend (Alkyl)
~1100-1300StrongC-F Stretch
~1050StrongC-O Stretch
Mass Spectrometry (MS)
  • Table 2: Mass Spectrometry (Electron Ionization) Data

m/zRelative Intensity (%)Possible Fragment
145~5[M-CH₃]⁺
101~10[M-C(CH₃)₂OH]⁺ or [CF₂CF₂H]⁺
59100[C(CH₃)₂OH]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Table 3: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.0Triplet of Triplets1H-CF₂H
~2.5Singlet1H-OH
~1.5Singlet6H-C(CH₃)₂
  • Table 4: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~120 (triplet)-CF₂H
~115 (t)-CF₂-
~70 (septet)-C(OH)-
~25-CH₃
  • Table 5: ¹⁹F NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~ -130Doublet-CF₂H
~ -138Doublet of quartets-CF₂-

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Instrument parameters and sample preparation may vary, and it is recommended to consult specific instrument manuals for detailed procedures.

Infrared (IR) Spectroscopy Protocol
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: A drop of the neat liquid sample (this compound) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: A 10% (w/v) solution of the sample is prepared in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the spectrum is recorded in a liquid cell of known path length.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 2 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-200).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher for ¹H NMR).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; acetone-d₆, (CD₃)₂CO) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR experiment is performed.

    • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed.

    • ¹⁹F NMR: A standard fluorine-19 NMR experiment is performed.

Synthesis Protocol

Proposed Synthesis:

  • Preparation of the Grignard Reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Grignard Reaction: The prepared Grignard reagent is then slowly added to a solution of 1,1,2,2-tetrafluoropropan-2-one in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

  • Quenching and Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Note: This is a generalized and proposed protocol. The actual reaction conditions, stoichiometry, and purification methods would need to be optimized.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Unknown Organic Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR MS_Data Determine Molecular Formula & Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data Propose Propose Putative Structure(s) MS_Data->Propose IR_Data->Propose NMR_Data->Propose Confirm Confirm Structure Propose->Confirm

Caption: General workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes its chemical identifiers and synonyms, and presents a representative experimental protocol for the synthesis of similar fluorinated tertiary alcohols, alongside a logical workflow for its characterization.

Core Data Presentation

Synonyms and Identifiers

A clear and concise compilation of the various names and registry numbers for this compound is essential for accurate identification and literature searches. The following table summarizes these key identifiers.[1][2][3][4]

Identifier TypeValue
IUPAC Name 3,3,4,4-tetrafluoro-2-methylbutan-2-ol[1][2][3]
CAS Registry Number 29553-26-2[1][2][5]
PubChem CID 34628[1]
Molecular Formula C₅H₈F₄O[1][2]
Molecular Weight 160.11 g/mol [2][6]
InChI InChI=1S/C5H8F4O/c1-4(2,10)5(8,9)3(6)7/h3,10H,1-2H3[1][2]
InChIKey NCMPMCXQKBZXGI-UHFFFAOYSA-N[2]
SMILES CC(C)(C(F)F)C(F)(F)O
Synonyms This compound[1][2], 2,2,3,3-Tetrafluoro-1,1-dimethylpropanol[1][2], 3,3,4,4-Tetrafluoro-2-methyl-2-butanol[1], 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-[1][2]

Experimental Protocols

Representative Synthesis of a Fluorinated Tertiary Alcohol

The synthesis of fluorinated tertiary alcohols can be challenging. One potential route involves the nucleophilic addition of a suitable organometallic reagent to a fluorinated ketone.

Objective: To synthesize a fluorinated tertiary alcohol via a Grignard reaction.

Materials:

  • 1,1,2,2-tetrafluoropropan-1-one

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet is charged with 1,1,2,2-tetrafluoropropan-1-one (1.0 eq) dissolved in anhydrous diethyl ether (100 mL). The flask is cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired fluorinated tertiary alcohol.

Mandatory Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound such as this compound. This process ensures the confirmation of the chemical structure and the assessment of its purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Final Compound synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir elemental Elemental Analysis purification->elemental hplc HPLC/GC nmr->hplc ms->hplc ir->hplc elemental->hplc final_compound Characterized Compound hplc->final_compound

Caption: A logical workflow for the synthesis, purification, and characterization of a chemical compound.

References

A Technical Guide to the Solubility of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3,3,4,4-tetrafluoro-2-butanol is a fluorinated alcohol with the chemical formula C₅H₈F₄O. Its unique molecular structure, featuring both a polar tertiary alcohol group and a hydrophobic tetrafluoroethyl group, imparts distinct solubility characteristics that are of significant interest in various scientific and industrial applications, including pharmaceuticals, materials science, and as a specialty solvent. This technical guide provides an in-depth overview of the expected solubility of this compound in a range of organic solvents and details the experimental protocols for its quantitative determination.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a nuanced solubility profile:

  • Polarity: The presence of the hydroxyl (-OH) group provides a polar character, enabling hydrogen bonding. This suggests miscibility with polar protic solvents such as alcohols (e.g., methanol, ethanol) and some polar aprotic solvents.

  • Hydrophobicity: The tetrafluoroethyl group is nonpolar and hydrophobic. This fluorinated moiety will favor interactions with nonpolar or weakly polar solvents.

Consequently, this compound is expected to exhibit a degree of solubility in a broad spectrum of organic solvents, with its miscibility being influenced by the balance of polar and nonpolar interactions.

Hypothetical Solubility Data

The following table is a hypothetical representation of how experimentally determined solubility data for this compound in various organic solvents at a specified temperature and pressure could be presented. Note: These values are for illustrative purposes only and are not based on experimental data.

SolventSolvent TypeExpected Miscibility/Solubility (at 25°C, 1 atm)
MethanolPolar ProticMiscible
EthanolPolar ProticMiscible
IsopropanolPolar ProticMiscible
AcetonePolar AproticMiscible
Tetrahydrofuran (THF)Polar AproticMiscible
AcetonitrilePolar AproticPartially Miscible
DichloromethaneWeakly PolarMiscible
TolueneNonpolarSoluble
HexaneNonpolarPartially Soluble

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility or miscibility of this compound in organic solvents. The choice of method will depend on the nature of the solvent and the required precision.

Visual Miscibility Test (Qualitative)

This is a simple, preliminary test to determine if two liquids are miscible in all proportions.

Methodology:

  • In a clear, sealed container (e.g., a vial or test tube), combine the solvent and this compound in various ratios (e.g., 1:9, 1:1, 9:1).

  • Agitate the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature.

  • Allow the mixture to stand undisturbed and observe.

  • If the resulting mixture is a single, clear phase with no visible interface or cloudiness, the liquids are considered miscible. If two distinct layers form, they are immiscible. Cloudiness may indicate partial miscibility.

Gravimetric Method (Quantitative for Immiscible or Partially Miscible Systems)

This method is suitable for determining the solubility of one liquid in another when they are not fully miscible.

Methodology:

  • Prepare a saturated solution by adding an excess of this compound to the solvent in a sealed container.

  • Agitate the mixture at a constant temperature until equilibrium is reached (this may take several hours).

  • Carefully separate the two phases.

  • Take a known mass or volume of the solvent-rich phase.

  • Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas), leaving the dissolved this compound as a residue.

  • Weigh the residue to determine the mass of the solute that was dissolved in the known amount of solvent.

  • The solubility can then be expressed in terms of g/100mL or other appropriate units.

Cloud Point Titration (for Partially Miscible Systems)

This method is useful for determining the solubility boundary of a partially miscible system.

Methodology:

  • A known amount of one component is placed in a thermostatted vessel.

  • The second component is added dropwise with constant stirring.

  • The endpoint is the first appearance of turbidity or cloudiness, indicating the formation of a second phase.

  • The amount of the second component added is recorded, and the composition at the cloud point is calculated.

Gas Chromatography (GC) Method (Quantitative for Miscible and Partially Miscible Systems)

GC is a highly accurate method for determining the composition of liquid mixtures.

Methodology:

  • Prepare a series of calibration standards with known concentrations of this compound in the solvent of interest.

  • Analyze the calibration standards using a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector - FID).

  • Generate a calibration curve by plotting the peak area against the concentration for the standards.

  • Prepare a saturated solution of this compound in the solvent at a constant temperature.

  • After allowing the phases to separate (if applicable), take a sample from the solvent-rich phase and analyze it by GC under the same conditions as the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_solute 2-Methyl-3,3,4,4- tetrafluoro-2-butanol mix Mix Solute and Solvent in a Sealed Vessel prep_solute->mix prep_solvent Organic Solvent prep_solvent->mix agitate Agitate at Constant Temperature mix->agitate settle Allow to Settle and Reach Equilibrium agitate->settle observe Visual Observation (Miscibility) settle->observe separate Separate Phases (if applicable) settle->separate data Record and Tabulate Solubility Data observe->data quantify Quantitative Analysis (e.g., GC, Gravimetric) separate->quantify quantify->data

Caption: General workflow for determining the solubility of a liquid solute in a liquid solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure suggests a versatile solubility profile. Researchers and drug development professionals can utilize the detailed experimental protocols provided in this guide to accurately determine its solubility in various solvent systems. The choice of methodology will depend on the specific solvent and the desired level of precision. The generation of such data will be invaluable for the effective application of this unique fluorinated alcohol in future research and development.

thermal stability of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Stability of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the (CAS No. 29553-26-2), a fluorinated tertiary alcohol. Due to the limited availability of direct experimental data on its thermal decomposition, this document synthesizes information from physicochemical property databases, safety data sheets, and studies on analogous fluorinated compounds. It outlines the expected stability based on chemical principles and provides a generalized, detailed protocol for its empirical determination using standard thermal analysis techniques. Furthermore, it presents a workflow for this experimental approach and discusses the potential for computational methods to elucidate decomposition pathways.

Introduction and Physicochemical Properties

This compound is a partially fluorinated tertiary alcohol. The substitution of fluorine for hydrogen on the carbon backbone significantly alters the molecule's physical and chemical properties, including its polarity, acidity, and thermal stability. Understanding the thermal stability is critical for its safe handling, storage, and application in various processes, including as a solvent, reagent, or intermediate in pharmaceutical and materials science, where processes may involve elevated temperatures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 29553-26-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₅H₈F₄O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 160.11 g/mol --INVALID-LINK--, --INVALID-LINK--
IUPAC Name 3,3,4,4-tetrafluoro-2-methylbutan-2-ol--INVALID-LINK--
Boiling Point (Predicted) 396.16 K (123.01 °C)--INVALID-LINK--
Melting Point (Predicted) 199.13 K (-74.02 °C)--INVALID-LINK--
Decomposition Temperature Not Determined--INVALID-LINK--

Assessment of Thermal Stability

Direct experimental determination of the thermal decomposition of this compound has not been reported in the reviewed literature. However, an assessment can be made based on the general properties of fluorinated compounds.

The high strength of the carbon-fluorine (C-F) bond (~480 kJ/mol) typically imparts significant thermal stability to fluorinated molecules.[1] For instance, the analogous compound Perfluoro-tert-butanol (PFTB) is noted for its high thermal stability and resistance to chemical degradation.[2] Polymers based on PFTB have been shown to maintain structural integrity at temperatures exceeding 300°C, suggesting a high degree of thermal stability for the core alcohol structure.[1] While this compound is only partially fluorinated, the presence of the tetrafluoroethyl group is expected to confer a higher thermal stability compared to its non-fluorinated analog, 2-methyl-2-butanol.

The likely decomposition pathways at elevated temperatures would involve the cleavage of C-C, C-O, or C-H bonds, which are weaker than the C-F bond. Pyrolysis of fluorinated compounds can lead to the formation of smaller fluorinated molecules and, in the presence of hydrogen, hydrogen fluoride (HF).

Generalized Experimental Protocol for Thermal Stability Analysis

To empirically determine the , a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the standard approach.

Objective

To determine the onset temperature of decomposition, mass loss as a function of temperature, and the enthalpy changes associated with thermal events.

Instrumentation
  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently (e.g., TA Instruments Q600, Mettler Toledo TGA/DSC 3+).

  • Gas controller for precise atmosphere management.

  • Alumina or platinum crucibles.

  • Analytical balance for sample preparation.

Materials
  • This compound sample.

  • High-purity nitrogen (N₂) gas (or other inert gas like argon).

  • High-purity air or oxygen (O₂) gas (for oxidative stability testing).

Experimental Procedure
  • Instrument Calibration: Perform temperature and heat flow calibrations for the DSC signal and weight calibration for the TGA signal according to the instrument manufacturer's specifications.

  • Sample Preparation:

    • Tare an appropriate crucible (e.g., 70 µL alumina) on an analytical balance.

    • Pipette 5-10 mg of the liquid this compound sample into the crucible. A hermetically sealed pan may be necessary to prevent evaporation before decomposition.

  • TGA/DSC Method Setup:

    • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to study thermal decomposition in an inert atmosphere.

    • Temperature Program:

      • Equilibrate at a starting temperature of 30°C.

      • Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature of 600°C (or higher, if no decomposition is observed). A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

      • Hold at the final temperature for 5-10 minutes to ensure all reactions are complete.

  • Data Acquisition: Load the sample into the instrument, along with an empty reference crucible, and start the experiment. The instrument will record mass change (TGA) and differential heat flow (DSC) as a function of temperature.

  • Analysis:

    • TGA Curve: Analyze the resulting mass vs. temperature curve. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss step. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of mass loss.

    • DSC Curve: Analyze the heat flow vs. temperature curve. Endothermic peaks correspond to events like melting or boiling, while exothermic peaks indicate events such as decomposition or oxidation. Integrate the area under any decomposition peaks to quantify the enthalpy of the reaction.

Visualization of Experimental Workflow

The logical flow for determining the thermal stability of the compound is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Obtain Sample: This compound prep Prepare 5-10 mg of sample in TGA/DSC crucible start->prep run_tga Run TGA/DSC Scan (e.g., 10°C/min under N₂) prep->run_tga calib Calibrate TGA/DSC Instrument calib->run_tga get_data Acquire Mass Loss (TGA) & Heat Flow (DSC) Data run_tga->get_data analyze Analyze Data: - Onset of Decomposition - Rate of Mass Loss (DTG) - Enthalpy of Decomposition get_data->analyze report Report Thermal Stability Parameters analyze->report

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-3,3,4,4-tetrafluoro-2-butanol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific established protocols for the use of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol (TFTB) in peptide synthesis. The following application notes are therefore based on the known properties of TFTB as a fluorinated alcohol and draw parallels with the established use of similar solvents, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), in peptide chemistry. These protocols are intended to be starting points for research and development, and optimization will be required.

Introduction to this compound (TFTB) in Peptide Synthesis

This compound is a fluorinated tertiary alcohol. Its properties, such as high polarity, hydrogen bond-donating capability, and potential to disrupt secondary structures, suggest it may be a valuable tool in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation.

Potential Applications in SPPS:

  • Disruption of Peptide Aggregation: Similar to HFIP, TFTB may be effective in solubilizing growing peptide chains that have aggregated on the solid support, a common issue with hydrophobic or β-sheet forming sequences.

  • Improved Coupling Efficiency: By minimizing aggregation, TFTB could enhance the accessibility of the N-terminus of the growing peptide chain, leading to more efficient coupling of the next amino acid.

  • Solvent for "Difficult" Sequences: TFTB could be employed as a co-solvent in coupling reactions for sequences known to be challenging to synthesize.

Properties of TFTB Compared to Standard SPPS Solvents

A comparative overview of the physical properties of TFTB and commonly used SPPS solvents is presented below.

PropertyThis compound (TFTB)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dichloromethane (DCM)Hexafluoroisopropanol (HFIP)
Formula C₅H₈F₄OC₃H₇NOC₅H₉NOCH₂Cl₂C₃H₂F₆O
Molecular Weight ( g/mol ) 160.1173.0999.1384.93168.04
Boiling Point (°C) ~115-11615320239.658.2
Density (g/mL) ~1.30.9441.0281.3261.596
Key Features Fluorinated alcohol, potential for H-bonding and aggregate disruptionStandard polar aprotic solvent for SPPSHigher boiling point alternative to DMFUsed for resin swelling and in Boc-chemistryStrong H-bond donor, effective at disrupting secondary structures

Experimental Protocols (Hypothetical)

The following are proposed protocols for the integration of TFTB into standard Fmoc-based solid-phase peptide synthesis workflows. Caution: These are theoretical and require experimental validation.

Protocol for On-Resin Treatment of Aggregated Peptides

This protocol is intended for situations where peptide aggregation is suspected to be inhibiting subsequent synthesis steps.

  • Initial Wash: After a coupling step, wash the resin-bound peptide with the standard synthesis solvent (e.g., DMF or NMP) (3 x 1 min).

  • TFTB Treatment: Prepare a solution of 20% TFTB in DCM (v/v). Wash the resin with this solution (3 x 2 min).

  • Extended Incubation (Optional): If aggregation is severe, incubate the resin in the 20% TFTB/DCM solution for 15-30 minutes with gentle agitation.

  • Solvent Wash: Wash the resin thoroughly with DCM (3 x 1 min) followed by the standard synthesis solvent (e.g., DMF or NMP) (3 x 1 min) to remove residual TFTB.

  • Proceed with Synthesis: Continue with the standard deprotection and coupling steps of the SPPS cycle.

Protocol for Co-Solvent Coupling of Difficult Amino Acids

This protocol suggests using TFTB as a co-solvent during the coupling of amino acids into a sequence known to be prone to aggregation.

  • Deprotection and Washing: Perform the standard Fmoc deprotection and wash steps.

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (4 eq.) with a suitable coupling agent (e.g., HBTU, 3.95 eq.) and a base (e.g., DIPEA, 8 eq.) in the standard synthesis solvent.

  • Addition of TFTB: To the activated amino acid solution, add TFTB to a final concentration of 10-20% (v/v).

  • Coupling Reaction: Add the activated amino acid/TFTB mixture to the resin and allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours).

  • Washing: After the coupling is complete, wash the resin thoroughly with the standard synthesis solvent (e.g., DMF or NMP) (5 x 1 min) to remove any residual TFTB and coupling reagents.

  • Monitoring: Perform a ninhydrin test to assess the completeness of the coupling reaction.

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of the proposed protocols.

OnResin_Treatment_Workflow Start Coupling Step Completed Wash_Standard Wash with Standard Solvent (e.g., DMF/NMP) Start->Wash_Standard TFTB_Wash Wash with 20% TFTB in DCM Wash_Standard->TFTB_Wash Incubate Optional: Incubate in 20% TFTB/DCM TFTB_Wash->Incubate Wash_Post_TFTB Wash with DCM, then Standard Solvent TFTB_Wash->Wash_Post_TFTB Standard procedure Incubate->Wash_Post_TFTB If aggregation is severe End Proceed to Next SPPS Step Wash_Post_TFTB->End

Caption: Workflow for on-resin treatment of aggregated peptides using TFTB.

CoSolvent_Coupling_Workflow cluster_activation Amino Acid Activation cluster_resin Resin Preparation Activate_AA Pre-activate Amino Acid in Standard Solvent Add_TFTB Add TFTB to 10-20% v/v Activate_AA->Add_TFTB Coupling Add Activated AA/TFTB Mix to Resin for Coupling Add_TFTB->Coupling Deprotect Fmoc Deprotection Wash_Resin Wash Resin Deprotect->Wash_Resin Wash_Resin->Coupling Wash_Final Thorough Washing with Standard Solvent Coupling->Wash_Final Monitor Monitor Coupling Completion (e.g., Ninhydrin Test) Wash_Final->Monitor

Caption: Workflow for co-solvent coupling with TFTB for difficult sequences.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion and Future Outlook

The application of this compound in peptide synthesis is a novel area with the potential to address long-standing challenges related to peptide aggregation. The protocols outlined here provide a foundational framework for researchers to explore its utility. Further studies are needed to systematically evaluate its effectiveness across a range of peptide sequences, its compatibility with various coupling reagents and solid supports, and its impact on peptide purity and yield. Such research will be crucial in determining the place of TFTB in the toolbox of peptide chemists.

Application Notes and Protocols for Enzymatic Reactions in 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-aqueous media for enzymatic reactions offers significant advantages in biocatalysis, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and the ability to shift reaction equilibria towards synthesis. Fluorinated solvents, in particular, have garnered interest due to their unique properties, such as high gas solubility and distinct phase behavior, which can be exploited for efficient product separation and catalyst recycling. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol (PFTB) is a partially fluorinated tertiary alcohol with potential as a solvent for enzymatic reactions. Its structure is analogous to tert-butanol, a well-studied solvent in biocatalysis.

Key Advantages of Using Fluorinated Alcohols like PFTB in Biocatalysis

  • Enhanced Solubility: Potential for improved solubility of hydrophobic substrates and reagents.

  • Modified Enzyme Activity and Stability: The solvent environment can influence enzyme conformation, potentially leading to enhanced stability and altered catalytic activity.

  • Unique Biphasic Systems: The miscibility of PFTB with aqueous or other organic phases can be tuned, facilitating the creation of fluorous biphasic systems (FBS) for simplified product and catalyst recovery.

  • Reduced Water Activity: Control over water activity is crucial in non-aqueous enzymology to favor synthesis over hydrolysis.

Application: Lipase-Catalyzed Esterification

Lipases are a versatile class of enzymes widely used in organic synthesis for their ability to catalyze esterification, transesterification, and aminolysis reactions with high chemo-, regio-, and enantioselectivity. A common application is the synthesis of chiral esters, which are valuable intermediates in the pharmaceutical industry.

Quantitative Data Summary

As specific data for PFTB is unavailable, the following table summarizes typical results for the lipase-catalyzed synthesis of flavor esters in tert-butanol, a structurally similar solvent. This data is intended to provide a comparative baseline.

EnzymeSubstratesSolventTemperature (°C)Reaction Time (h)Conversion (%)Reference
Immobilized Candida antarctica Lipase B (CALB)Lauric acid, Fructosetert-Butanol4548>90(Fictionalized data based on general knowledge)
Novozym 435Oleic acid, Methanoltert-Butanol5548~94(Fictionalized data based on general knowledge)

Researchers are strongly encouraged to perform their own experiments to determine the optimal conditions and expected yields for their specific reaction in PFTB.

Experimental Protocol: General Procedure for Lipase-Catalyzed Esterification in PFTB

This protocol provides a general framework for the synthesis of an ester using a lipase in PFTB.

Materials:

  • Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • Carboxylic acid

  • Alcohol

  • This compound (PFTB), anhydrous

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Shaking incubator or magnetic stirrer

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC)

Procedure:

  • Enzyme and Reagent Preparation:

    • Activate molecular sieves by heating at 200-250°C under vacuum for at least 4 hours.

    • Ensure all glassware is thoroughly dried.

    • Weigh the required amount of lipase (e.g., 10-50 mg per mmol of limiting substrate).

  • Reaction Setup:

    • To a clean, dry reaction vessel, add the carboxylic acid (e.g., 1 mmol) and the alcohol (e.g., 1.2 mmol).

    • Add anhydrous PFTB (e.g., 2-5 mL).

    • Add activated molecular sieves (e.g., 50-100 mg/mL of solvent) to scavenge water produced during the reaction.

    • Equilibrate the mixture at the desired reaction temperature (e.g., 40-60°C) with stirring for 15-30 minutes.

  • Initiation of Reaction:

    • Add the pre-weighed lipase to the reaction mixture to initiate the reaction.

  • Reaction Monitoring:

    • Incubate the reaction mixture at the set temperature with constant agitation (e.g., 200 rpm).

    • At regular intervals, withdraw small aliquots of the reaction mixture.

    • Filter the aliquot to remove the enzyme.

    • Analyze the sample by GC or HPLC to determine the conversion of reactants and the formation of the product.

  • Reaction Work-up and Product Isolation:

    • Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

    • Remove the molecular sieves by filtration.

    • Evaporate the PFTB under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography.

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reactants (Acid, Alcohol) mix Mix Reactants & Solvent prep_reagents->mix prep_solvent Prepare Anhydrous PFTB prep_solvent->mix prep_enzyme Prepare Lipase add_enzyme Add Lipase prep_enzyme->add_enzyme mix->add_enzyme incubate Incubate with Agitation add_enzyme->incubate monitor Monitor Reaction (GC/HPLC) incubate->monitor Aliquots workup Work-up & Product Isolation incubate->workup Reaction Complete monitor->incubate Continue characterize Characterize Product workup->characterize

Caption: Workflow for lipase-catalyzed esterification in PFTB.

Application: Kinetic Resolution of Racemic Amines

Enzymatic kinetic resolution is a powerful technique for the preparation of enantiomerically pure compounds. Lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the acylated product.

Quantitative Data Summary

Specific data for the kinetic resolution of amines in PFTB is not available. The following table presents hypothetical data based on typical outcomes for similar reactions in other organic solvents.

EnzymeRacemic AmineAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee %) of Unreacted AmineEnantiomeric Excess (ee %) of Product
Novozym 4351-PhenylethanamineEthyl acetatePFTB45~50>99>99
Pseudomonas cepacia Lipase(±)-IndanamineVinyl acetatePFTB30~50>98>98

Note: This data is illustrative. Actual results will depend on the specific substrates, enzyme, and reaction conditions.

Experimental Protocol: General Procedure for Kinetic Resolution of a Racemic Amine in PFTB

Materials:

  • Lipase (e.g., Novozym 435)

  • Racemic amine

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • This compound (PFTB), anhydrous

  • Reaction vessel

  • Shaking incubator or magnetic stirrer

  • Analytical equipment for monitoring conversion and enantiomeric excess (e.g., Chiral GC or Chiral HPLC)

Procedure:

  • Reaction Setup:

    • In a dry reaction vessel, dissolve the racemic amine (e.g., 1 mmol) and the acyl donor (e.g., 0.6 mmol for a target of ~50% conversion) in anhydrous PFTB (e.g., 5-10 mL).

    • Equilibrate the solution to the desired reaction temperature (e.g., 30-50°C).

  • Initiation of Reaction:

    • Add the lipase (e.g., 20-100 mg) to the reaction mixture.

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature with constant agitation.

    • Periodically, take aliquots from the reaction mixture.

    • Filter the enzyme from the aliquot.

    • Analyze the sample using a chiral GC or HPLC method to determine the conversion and the enantiomeric excess of both the remaining amine and the acylated product.

  • Reaction Termination and Product Separation:

    • When the reaction reaches approximately 50% conversion (or the desired enantiomeric excess is achieved), stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted amine from the acylated product using an appropriate method, such as column chromatography or acid-base extraction.

Logical Relationship Diagram for Kinetic Resolution

Kinetic_Resolution cluster_reaction Enzymatic Reaction in PFTB racemic_amine Racemic Amine (R- and S-enantiomers) reaction_node Selective Acylation racemic_amine->reaction_node acyl_donor Acyl Donor acyl_donor->reaction_node lipase Lipase (e.g., CALB) lipase->reaction_node s_amine S-Amine (unreacted) reaction_node->s_amine Slow or No Reaction r_amide R-Amide (product) reaction_node->r_amide Fast Reaction

Caption: Principle of enzymatic kinetic resolution of a racemic amine.

Conclusion

This compound holds promise as a novel medium for enzymatic reactions, potentially offering unique advantages in terms of substrate solubility and process efficiency. While specific experimental data for biocatalysis in PFTB is currently limited in the scientific literature, the general protocols and principles outlined in these application notes, drawn from experiences with analogous solvents, provide a solid starting point for researchers. It is imperative that these guidelines are adapted and optimized for each specific enzymatic transformation to achieve the desired outcomes. Further research into the performance of various enzymes in PFTB is warranted to fully explore its potential in industrial biocatalysis and pharmaceutical development.

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water from 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound?

A1: Water can act as an unwanted nucleophile or base in many sensitive organic reactions, leading to side product formation and reduced yields. For reactions involving organometallics, hydrides, or other water-sensitive reagents, the presence of even trace amounts of water can be detrimental.

Q2: What are the most common methods for drying this compound?

A2: The most common laboratory methods include the use of solid drying agents such as molecular sieves, anhydrous magnesium sulfate (MgSO₄), and anhydrous sodium sulfate (Na₂SO₄). Azeotropic distillation is another effective technique for removing water.

Q3: How can I determine the water content in my this compound before and after drying?

A3: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents and reagents.[1][2] This method is highly selective for water and can provide quantitative results in parts per million (ppm).[1]

Q4: Are there any safety precautions I should take when drying this fluorinated alcohol?

A4: Yes. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When using reactive drying agents, be aware of potential exothermic reactions. When performing distillations, ensure the apparatus is set up correctly to avoid pressure buildup.

Troubleshooting Guides

Issue 1: Inefficient Drying with Solid Desiccants

Question: I've treated my this compound with a drying agent, but my reaction is still failing, suggesting the presence of water. What could be the problem?

Answer: Several factors could contribute to inefficient drying. Please consider the following troubleshooting steps:

  • Choice of Drying Agent: Ensure you are using a compatible and efficient drying agent. For fluorinated alcohols, molecular sieves (3Å or 4Å) are often a good choice due to their high efficiency.[3][4] Anhydrous magnesium sulfate is also a fast and effective option.[5][6] Anhydrous sodium sulfate is a milder drying agent and may be less efficient for removing tightly bound water.

  • Activation of Drying Agent: Molecular sieves must be activated by heating under vacuum to remove any adsorbed water before use.[4] Similarly, ensure that your magnesium sulfate or sodium sulfate is truly anhydrous.

  • Amount of Drying Agent: You may not be using a sufficient quantity of the drying agent. A general guideline is to add the drying agent until it no longer clumps together and a fine powder is freely mobile in the liquid when swirled.[6]

  • Contact Time: Ensure adequate contact time between the alcohol and the drying agent. While magnesium sulfate works relatively quickly, sodium sulfate and molecular sieves may require longer periods (from hours to overnight) for optimal drying, especially if the initial water content is high.

  • Atmospheric Moisture: Once dried, the fluorinated alcohol is hygroscopic and can reabsorb moisture from the atmosphere. Handle and store the dried product under an inert atmosphere (e.g., nitrogen or argon).

G start Reaction Failure Due to Water check_drying_agent Was the correct drying agent used? start->check_drying_agent check_activation Was the drying agent properly activated? check_drying_agent->check_activation Yes solution_agent Select a more efficient drying agent (e.g., molecular sieves). check_drying_agent->solution_agent No check_amount Was a sufficient amount of drying agent used? check_activation->check_amount Yes solution_activation Re-activate the drying agent before use. check_activation->solution_activation No check_time Was the contact time adequate? check_amount->check_time Yes solution_amount Add more drying agent until it moves freely. check_amount->solution_amount No check_atmosphere Was the dried alcohol exposed to atmospheric moisture? check_time->check_atmosphere Yes solution_time Increase the contact time with the drying agent. check_time->solution_time No solution_atmosphere Handle and store the dried alcohol under an inert atmosphere. check_atmosphere->solution_atmosphere Yes end_node Drying Protocol Optimized check_atmosphere->end_node No solution_agent->end_node solution_activation->end_node solution_amount->end_node solution_time->end_node solution_atmosphere->end_node G start Start activate_sieves Activate molecular sieves (200-300°C, high vacuum, >4h) start->activate_sieves cool_sieves Cool sieves under inert atmosphere activate_sieves->cool_sieves add_alcohol Add this compound (5-10% w/v sieves) cool_sieves->add_alcohol stand Allow to stand for >12 hours with occasional swirling add_alcohol->stand decant Decant or filter under inert atmosphere stand->decant store Store dried alcohol in a sealed vessel under inert atmosphere decant->store end_node End store->end_node G start Start setup_apparatus Set up distillation apparatus with Dean-Stark trap start->setup_apparatus add_reagents Add this compound and toluene to flask setup_apparatus->add_reagents reflux Heat to reflux add_reagents->reflux collect_water Water-toluene azeotrope collects in Dean-Stark trap reflux->collect_water check_water Does water continue to collect? collect_water->check_water check_water->reflux Yes cool_down Cool the apparatus check_water->cool_down No separate Dried alcohol is in the flask cool_down->separate end_node End separate->end_node

References

stability of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3,3,4,4-tetrafluoro-2-butanol, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in the presence of strong acids?

A1: this compound is a tertiary alcohol. Tertiary alcohols, in general, can undergo acid-catalyzed dehydration to form alkenes.[1][2][3] The reaction proceeds through a carbocation intermediate. However, the presence of the electron-withdrawing tetrafluoroethyl group is expected to destabilize the tertiary carbocation, making this dehydration reaction significantly slower compared to its non-fluorinated analog, 2-methyl-2-butanol.[4][5] Therefore, while decomposition is possible under harsh acidic conditions (e.g., concentrated strong acids, high temperatures), this compound is anticipated to be relatively more stable than non-fluorinated tertiary alcohols.

Q2: What are the potential degradation products of this compound under acidic conditions?

A2: The primary expected degradation pathway is acid-catalyzed dehydration, which would lead to the formation of two isomeric alkenes: 3,3,4,4-tetrafluoro-2-methyl-1-butene and 3,3,4,4-tetrafluoro-2-methyl-2-butene. According to Zaitsev's rule, the more substituted alkene, 3,3,4,4-tetrafluoro-2-methyl-2-butene, would be the major product. However, the strong inductive effect of the fluorine atoms could influence the regioselectivity of the elimination.

Q3: Can this compound undergo rearrangement reactions in acid?

A3: Rearrangement reactions, such as hydride or methyl shifts, are common for carbocation intermediates in acid-catalyzed reactions of alcohols. However, given the significant destabilizing effect of the adjacent tetrafluoroethyl group on the carbocation, the formation of the initial tertiary carbocation is less favorable. If formed, rearrangements to a less stable secondary carbocation would be highly unlikely.

Q4: Are there any recommended storage conditions for this compound to ensure its stability?

A4: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid contact with strong acids and oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected side products observed in an acidic reaction mixture. Decomposition of this compound due to harsh acidic conditions.- Reduce the concentration of the acid. - Lower the reaction temperature. - Decrease the reaction time. - Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid.
Low or no reactivity of the hydroxyl group in an acid-catalyzed reaction. The electron-withdrawing effect of the fluorine atoms reduces the basicity of the hydroxyl oxygen, making it less susceptible to protonation by the acid.- Increase the concentration of the acid. - Use a stronger acid (e.g., a superacid), if compatible with other functional groups. - Increase the reaction temperature cautiously, while monitoring for decomposition.
Formation of an unexpected ether product. If another alcohol is present in the reaction mixture, intermolecular etherification could occur, catalyzed by the acid.- Ensure the reaction is performed under anhydrous conditions. - Use this compound as the solvent if possible to avoid competing nucleophiles.
Phase separation or insolubility in the acidic medium. The high fluorine content of the molecule can lead to reduced solubility in some polar acidic solutions.- Use a co-solvent to improve solubility. Fluorinated solvents like hexafluoroisopropanol (HFIP) can be good options.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions

Objective: To determine the rate and extent of decomposition of this compound in a given acidic medium.

Materials:

  • This compound

  • Acid of interest (e.g., sulfuric acid, hydrochloric acid)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard for quantitative analysis (e.g., a stable fluorinated compound not expected to react)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • NMR tubes, GC vials, or HPLC vials

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent in a volumetric flask.

  • In a reaction vessel maintained at a constant temperature, add a known volume of the stock solution.

  • Initiate the reaction by adding a predetermined amount of the acid.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane).

  • Dry the organic extract over the drying agent.

  • Analyze the sample by an appropriate method (e.g., ¹H NMR, ¹⁹F NMR, GC-MS, or HPLC) to quantify the remaining this compound and identify any degradation products by comparison to the internal standard.

  • Plot the concentration of this compound versus time to determine the rate of decomposition.

Visualizations

Acid_Catalyzed_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Elimination A This compound B Protonated Alcohol A->B + H+ A->B H_plus H+ C Tertiary Carbocation (Destabilized by F atoms) B->C - H₂O (Slow) B->C D 3,3,4,4-tetrafluoro-2-methyl-2-butene (Major Product) C->D - H+ C->D E 3,3,4,4-tetrafluoro-2-methyl-1-butene (Minor Product) C->E - H+ C->E H2O H₂O

Caption: Predicted pathway for acid-catalyzed dehydration.

Experimental_Workflow start Start prep_solution Prepare Stock Solution (Substrate + Internal Standard) start->prep_solution reaction_setup Set up Reaction at Constant T prep_solution->reaction_setup add_acid Add Acid to Initiate reaction_setup->add_acid sampling Withdraw Aliquots at Time Intervals add_acid->sampling quench Quench Reaction sampling->quench extract Extract Organic Phase quench->extract dry Dry Organic Extract extract->dry analyze Analyze by NMR/GC-MS/HPLC dry->analyze data_analysis Plot Concentration vs. Time analyze->data_analysis end End data_analysis->end

Caption: Workflow for stability assessment.

References

stability of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol under basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and use of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol, particularly in basic experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Unexpected Side Reactions or Low Yield When Using Basic Reagents

Symptoms:

  • Formation of unexpected byproducts observed in NMR or LC-MS.

  • Low recovery of the starting material or desired product.

  • Reaction mixture turns brown or shows other visual changes indicating decomposition.

Possible Cause: this compound is susceptible to decomposition under basic conditions, primarily through a base-catalyzed elimination of hydrogen fluoride (HF), also known as dehydrofluorination. The presence of fluorine atoms on the carbon adjacent to the hydroxyl group makes the molecule prone to this elimination pathway.

Troubleshooting Steps:

  • Re-evaluate Base Strength: If possible, use a weaker or non-nucleophilic base. Strong bases like sodium hydride or potassium tert-butoxide can readily initiate decomposition.

  • Control Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of decomposition.

  • Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to prevent prolonged exposure to basic conditions.

  • Solvent Selection: The choice of solvent can influence the stability of the fluorinated alcohol. Consider using a solvent in which the base has lower solubility to potentially reduce the rate of decomposition.[1]

  • Protecting Group Strategy: If the hydroxyl group is not the reactive site of interest, consider protecting it before subjecting the molecule to basic conditions.

Issue 2: Difficulty in Isolating the Desired Product

Symptoms:

  • Complex mixture of products that are difficult to separate by chromatography.

  • Presence of polymeric or intractable materials.

Possible Cause: The alkene intermediate formed from HF elimination can be highly reactive and may undergo further reactions, such as polymerization, leading to a complex and difficult-to-purify mixture.[1]

Troubleshooting Steps:

  • Immediate Work-up: Process the reaction mixture immediately upon completion to minimize the formation of secondary decomposition products.

  • Aqueous Wash: An aqueous work-up can help remove the base and any fluoride salts formed during the reaction.

  • Alternative Purification Techniques: If standard chromatography is ineffective, consider alternative purification methods such as distillation (if the product is volatile) or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound under basic conditions?

The most likely decomposition pathway is a base-catalyzed elimination of hydrogen fluoride (HF) from the carbon backbone. This reaction, known as dehydrofluorination, is facilitated by the presence of the hydroxyl group and the fluorine atoms on the adjacent carbons. The resulting product is a reactive alkene that can potentially undergo further reactions.[1]

Q2: Are there specific bases that should be avoided when working with this compound?

Strong, sterically hindered bases such as potassium tert-butoxide, and highly reactive bases like sodium hydride, are likely to promote the decomposition of this compound. The use of milder bases and careful control of reaction conditions are recommended.

Q3: Can a retro-aldol reaction occur with this compound under basic conditions?

While a retro-aldol reaction is a known base-catalyzed fragmentation of β-hydroxy ketones or aldehydes, it is less likely to be the primary decomposition pathway for this compound. The molecule does not possess the typical β-hydroxy carbonyl structure. The dehydrofluorination pathway is considered the more probable route of decomposition.

Q4: How can I monitor the stability of this compound in my reaction?

The stability can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by techniques such as 19F NMR or GC-MS. The appearance of new signals in the 19F NMR spectrum or new peaks in the GC-MS chromatogram would indicate decomposition.

Q5: What are the expected decomposition products of this compound in the presence of a base?

The initial product of dehydrofluorination would be 3,4,4-trifluoro-2-methyl-2-buten-2-ol. However, this intermediate is likely unstable and may undergo further reactions, including polymerization, leading to a complex mixture of products.[1]

Experimental Protocols

Methodology for Assessing Stability under Basic Conditions:

To assess the stability of this compound under specific basic conditions, the following general protocol can be adapted:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve a known amount of this compound in an appropriate anhydrous solvent.

  • Internal Standard: Add a known amount of an inert internal standard (e.g., trifluorotoluene) for quantitative analysis by 19F NMR.

  • Temperature Control: Bring the solution to the desired reaction temperature.

  • Base Addition: Add the desired base to the reaction mixture.

  • Monitoring: At regular intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Quench each aliquot with a dilute acidic solution to neutralize the base.

  • Analysis: Analyze the quenched aliquots by 19F NMR and/or GC-MS to determine the extent of decomposition and identify any new products formed.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the searched literature for the decomposition kinetics of this compound under basic conditions. Researchers are advised to perform stability studies under their specific experimental conditions to determine decomposition rates.

ParameterValueConditionsReference
Decomposition Rate ConstantNot Available--
Half-lifeNot Available--

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Instability Issues start Start: Unexpected Reaction Outcome check_base Is a strong base used? start->check_base change_base Action: Switch to a weaker or non-nucleophilic base check_base->change_base Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No end End: Improved Stability and Yield change_base->end lower_temp Action: Reduce reaction temperature check_temp->lower_temp Yes check_time Is the reaction time prolonged? check_temp->check_time No lower_temp->end shorten_time Action: Optimize and shorten reaction time check_time->shorten_time Yes check_solvent Consider solvent effects check_time->check_solvent No shorten_time->end change_solvent Action: Test solvents with lower base solubility check_solvent->change_solvent protect_oh Is the hydroxyl group essential for the reaction? change_solvent->protect_oh add_pg Action: Protect the hydroxyl group protect_oh->add_pg No protect_oh->end Yes add_pg->end

Caption: Troubleshooting workflow for addressing instability.

Decomposition_Pathway Postulated Decomposition Pathway start This compound transition_state Transition State start->transition_state base Base (e.g., OH⁻) base->transition_state intermediate Alkene Intermediate (3,4,4-Trifluoro-2-methyl-2-buten-2-ol) transition_state->intermediate hf HF transition_state->hf polymerization Polymerization / Further Reactions intermediate->polymerization products Complex Mixture of Products polymerization->products

Caption: Postulated decomposition pathway via dehydrofluorination.

References

Technical Support Center: Optimizing Reagent Solubility in 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this unique fluorinated solvent.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a fluorinated alcohol with a unique combination of a hydrophilic hydroxyl group and a hydrophobic tetrafluoroethyl group.[1] This structure gives it a distinct solubility profile. Generally, it is characterized by:

  • Increased hydrophobicity compared to non-fluorinated alcohols.[1]

  • The ability to act as a solvent for a variety of organic compounds.

  • Potential for enhanced thermal stability and resistance to oxidation.[1]

Due to its fluorinated nature, predicting solubility can be more complex than with traditional solvents. Empirical testing is often necessary.

Q2: My reagent is poorly soluble in this compound. What are the first troubleshooting steps?

When encountering poor solubility, a systematic approach is recommended. Start with simple adjustments before moving to more complex solutions. The initial steps should include:

  • Mechanical Agitation: Ensure thorough mixing using techniques like vortexing or sonication.

  • Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of your reagent.

  • Particle Size Reduction: If your reagent is a solid, grinding it to a finer powder will increase the surface area available for solvation.

If these initial steps do not yield a solution, you may need to consider co-solvents or other formulation strategies.

Q3: Can I use a co-solvent to improve the solubility of my reagent?

Yes, using a co-solvent is a very effective strategy. The principle of "like dissolves like" is a good starting point for selecting a co-solvent. By mixing this compound with another miscible solvent, you can modulate the polarity of the solvent system to better match your reagent.

Troubleshooting Guides

Issue 1: A non-polar organic compound has low solubility.

Non-polar compounds may struggle to dissolve in the relatively polar environment created by the hydroxyl group of the fluorinated butanol.

Troubleshooting Steps:

  • Select a Non-Polar Co-solvent: Introduce a miscible, non-polar co-solvent to decrease the overall polarity of the solvent system.

  • Incremental Addition: Add the co-solvent in small increments (e.g., 5-10% v/v) and observe the solubility after each addition.

  • Monitor for Precipitation: Be aware that adding too much co-solvent can sometimes lead to the precipitation of other components in your mixture.

Table 1: Suggested Co-solvents for Non-Polar Compounds

Co-solventRationaleStarting Concentration (v/v)
Dichloromethane (DCM)Often used with fluorinated alcohols to enhance solubility and reactivity.10%
TolueneA common non-polar solvent that is miscible with many alcohols.10%
Heptane/HexaneFor highly non-polar compounds, though miscibility with the fluorinated butanol should be confirmed.5-10%
Issue 2: A polar or ionic compound is not dissolving.

The hydrophobic fluorinated portion of the solvent can hinder the dissolution of highly polar or ionic compounds.

Troubleshooting Steps:

  • Select a Polar Co-solvent: Use a polar, protic, or aprotic co-solvent to increase the overall polarity and hydrogen bonding capability of the solvent system.

  • Consider pH Adjustment: For acidic or basic compounds, adjusting the pH of the solution can dramatically increase solubility by forming a more soluble salt form.

  • Use of Additives: For ionic compounds, small amounts of a suitable salt can sometimes improve solubility through the common ion effect or by altering the ionic strength of the solution.

Table 2: Suggested Co-solvents and Additives for Polar/Ionic Compounds

Co-solvent/AdditiveRationaleStarting Concentration
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent that can dissolve a wide range of compounds.5-10% (v/v)
N,N-Dimethylformamide (DMF)Another polar aprotic solvent with good solvating properties.5-10% (v/v)
WaterFor highly polar or ionic compounds, if compatible with the reaction chemistry.1-5% (v/v)
Weak Acid/BaseTo protonate or deprotonate the reagent, forming a more soluble salt.Titrate to effect

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

This protocol outlines a systematic approach to identify a suitable co-solvent for your reagent in this compound.

Materials:

  • Your reagent of interest

  • This compound

  • A selection of potential co-solvents (e.g., DCM, Toluene, DMSO, DMF)

  • Small vials or test tubes

  • Vortex mixer and/or sonicator

  • Heating block or water bath (optional)

Procedure:

  • Prepare a Stock Solution of your Reagent: If possible, prepare a concentrated stock solution of your reagent in a solvent in which it is known to be highly soluble. This will allow for precise additions. If not, you will be adding the solid reagent directly.

  • Initial Solvent System: In a vial, add a known volume of this compound.

  • Add Reagent: Add a known amount of your reagent (either from the stock solution or as a solid) to the vial to achieve the desired final concentration.

  • Observe Initial Solubility: Vortex or sonicate the mixture for a set period (e.g., 2-5 minutes) and observe if the reagent dissolves.

  • Incremental Co-solvent Addition: If the reagent is not fully dissolved, begin adding your first chosen co-solvent in small, measured increments (e.g., 5% of the total volume).

  • Mix and Observe: After each addition, vortex or sonicate the mixture thoroughly and observe for dissolution.

  • Record Observations: Note the approximate percentage of co-solvent required to achieve full dissolution.

  • Repeat with Other Co-solvents: Repeat steps 2-7 for each of the potential co-solvents you have selected.

  • Compare Results: Create a table to compare the effectiveness of each co-solvent at solubilizing your reagent.

Visualizations

Below are diagrams illustrating the logical workflows for troubleshooting solubility issues.

G cluster_0 Initial Troubleshooting Workflow start Poor Reagent Solubility Observed agitation Apply Mechanical Agitation (Vortex, Sonicate) start->agitation temp Gentle Warming agitation->temp particle_size Reduce Particle Size (Grind Solid Reagent) temp->particle_size check1 Is Reagent Soluble? particle_size->check1 success Solution Achieved check1->success Yes failure Proceed to Co-solvent Screening check1->failure No

Caption: Initial troubleshooting steps for solubility issues.

G cluster_1 Co-solvent Selection Workflow start Initiate Co-solvent Screening characterize Characterize Reagent (Polar, Non-polar, Ionic) start->characterize select_nonpolar Select Non-polar Co-solvents (e.g., DCM, Toluene) characterize->select_nonpolar Non-polar select_polar Select Polar Co-solvents (e.g., DMSO, DMF) characterize->select_polar Polar select_ph Consider pH Adjustment (for acidic/basic compounds) characterize->select_ph Ionic/Ionizable protocol Follow Co-solvent Screening Protocol select_nonpolar->protocol select_polar->protocol select_ph->protocol evaluate Evaluate Co-solvent Effectiveness protocol->evaluate optimize Optimize Co-solvent Ratio evaluate->optimize solution Optimized Solution optimize->solution

Caption: Workflow for selecting an appropriate co-solvent.

References

Technical Support Center: 2-Methyl-3,3,4,4-tetrafluoro-2-butanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a suitable Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a fluorinated ketone, in this case, 3,3,4,4-tetrafluoro-2-butanone. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Q2: What are the potential major byproducts in this synthesis?

During the Grignard synthesis of this compound, several byproducts can form. The most common ones include:

  • Enolization byproduct: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of a magnesium enolate. Upon workup, this regenerates the starting ketone.[1]

  • Reduction byproduct: The Grignard reagent can reduce the ketone to a secondary alcohol, this compound. This is more likely to occur with sterically hindered ketones or bulky Grignard reagents.[1]

  • Coupling byproduct: The Grignard reagent can couple with itself to form ethane (in the case of methylmagnesium bromide).

  • Byproducts from unreacted starting materials: Unreacted 3,3,4,4-tetrafluoro-2-butanone and residual Grignard reagent can contaminate the final product.

Q3: How can I minimize the formation of the enolization byproduct?

To minimize enolization, it is crucial to use a Grignard reagent that is a strong nucleophile but a relatively weak base. Additionally, the reaction should be carried out at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition over the deprotonation reaction. The order of addition is also important; slowly adding the Grignard reagent to the ketone solution can help maintain a low concentration of the base at any given time.

Q4: What reaction conditions will help reduce the formation of the reduction byproduct?

The formation of the reduction byproduct can be minimized by using a less sterically hindered Grignard reagent. For the synthesis of this compound, methylmagnesium bromide is a good choice. Maintaining a low reaction temperature can also help favor the desired nucleophilic addition.

Q5: How can I purify the final product to remove these byproducts?

Purification of this compound can be achieved through several methods:

  • Distillation: Fractional distillation can be effective in separating the desired product from byproducts with different boiling points.

  • Column Chromatography: Flash chromatography on silica gel can be used to separate the product from less polar byproducts.[2] The choice of eluent system (e.g., hexane/ethyl acetate) is critical for achieving good separation.[2]

  • Washing: The crude product can be washed with a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.

Q6: Which analytical techniques are suitable for identifying and quantifying byproducts?

Several analytical techniques can be employed to identify and quantify impurities in the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds, including the desired product and potential byproducts.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR spectroscopy can provide detailed structural information about the product and any impurities present.[6][7][8] ¹⁹F NMR is particularly useful for identifying fluorinated byproducts.

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique is valuable for detecting and identifying a wide range of fluorinated residuals, especially those that are not volatile enough for GC-MS.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product - Grignard reagent degradation: Exposure to moisture or air.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
- Incomplete reaction: Insufficient reaction time or temperature.- Allow the reaction to stir for an adequate amount of time at the recommended temperature. - Monitor the reaction progress using TLC or GC.
- Predominant enolization: Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., -78 °C). - Slowly add the Grignard reagent to the ketone solution.
High percentage of starting ketone in the product mixture - Inactive Grignard reagent. - Titrate the Grignard reagent before use to determine its exact concentration. - Prepare a fresh batch of Grignard reagent if necessary.
- Significant enolization. - Follow the recommendations for minimizing enolization (see above).
Presence of a significant amount of the secondary alcohol reduction byproduct - Sterically hindered Grignard reagent or high reaction temperature. - Use a less sterically hindered Grignard reagent (methylmagnesium bromide is ideal). - Maintain a low reaction temperature throughout the addition.
Difficulty in purifying the product - Byproducts have similar polarity to the product. - Optimize the column chromatography conditions (e.g., try a different solvent system or a gradient elution). - Consider derivatization of the alcohol to change its polarity for easier separation.
- Azeotrope formation during distillation. - Consider using extractive distillation with a suitable separating agent.[10]

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • 3,3,4,4-tetrafluoro-2-butanone

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (nitrogen or argon)

  • Magnetic stirrer and heating mantle/cooling bath

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Reaction Initiation: Under an inert atmosphere, charge the flask with 3,3,4,4-tetrafluoro-2-butanone dissolved in anhydrous diethyl ether.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred ketone solution over a period of 1-2 hours, maintaining the temperature at -78 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Temperature on Product Distribution (Qualitative)

Reaction TemperatureYield of this compoundFormation of Enolization ByproductFormation of Reduction Byproduct
-78 °CHighLowLow
0 °CModerateModerateLow
Room TemperatureLowHighModerate

Table 2: Effect of Grignard Reagent Addition Rate on Byproduct Formation (Qualitative)

Addition RateFormation of Enolization Byproduct
Slow (over 1-2 hours)Low
Fast (over <30 minutes)High

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Inert Atmosphere B Prepare Ketone Solution (3,3,4,4-tetrafluoro-2-butanone in Anhydrous Ether) A->B C Cool to -78°C B->C D Slowly Add Grignard Reagent (Methylmagnesium Bromide) C->D E Warm to Room Temperature & Stir D->E F Quench with NH4Cl (aq) E->F G Extract & Wash F->G H Dry & Concentrate G->H I Purify (Distillation or Chromatography) H->I J GC-MS & NMR Analysis I->J

Caption: Experimental workflow for the synthesis of this compound.

ByproductFormation cluster_reactants Reactants cluster_products Potential Products Ketone 3,3,4,4-tetrafluoro-2-butanone DesiredProduct This compound Ketone->DesiredProduct Nucleophilic Addition (Low Temp, Slow Addition) Enolization Enolization Byproduct (Starting Ketone) Ketone->Enolization Deprotonation (High Temp, Fast Addition) Reduction Reduction Byproduct (Secondary Alcohol) Ketone->Reduction Hydride Transfer (High Temp) Grignard Methylmagnesium Bromide Grignard->DesiredProduct Grignard->Enolization Grignard->Reduction LowTemp Low Temperature LowTemp->DesiredProduct HighTemp High Temperature HighTemp->Enolization HighTemp->Reduction SlowAdd Slow Addition SlowAdd->DesiredProduct FastAdd Fast Addition FastAdd->Enolization

Caption: Factors influencing byproduct formation in the Grignard reaction.

References

Validation & Comparative

A Comparative Guide to 2-Methyl-3,3,4,4-tetrafluoro-2-butanol and Hexafluoroisopropanol (HFIP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorinated solvents, hexafluoroisopropanol (HFIP) has long been a staple for researchers in organic synthesis and drug development, prized for its unique combination of polarity, hydrogen-bonding capability, and low nucleophilicity. However, the lesser-known 2-Methyl-3,3,4,4-tetrafluoro-2-butanol, also identified by synonyms such as 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (HFMIP), is emerging as a viable alternative with distinct advantages in specific applications. This guide provides an objective comparison of these two powerful solvents, supported by available experimental data, to aid researchers in selecting the optimal medium for their work.

Physicochemical Properties: A Tale of Two Alcohols

Both this compound and HFIP are fluorinated alcohols, a class of solvents known for their unique properties derived from the strong electron-withdrawing effects of fluorine atoms. These properties include high polarity, strong hydrogen bond-donating ability, and low nucleophilicity, which collectively enable them to dissolve a wide range of substrates, including polar molecules and polymers, and to stabilize charged intermediates in chemical reactions.

While extensive data for this compound is limited due to its novelty and less widespread use, a comparison of their fundamental properties reveals key differences.

PropertyThis compoundHexafluoroisopropanol (HFIP)
CAS Number 29553-26-2[1][2][3]920-66-1
Molecular Formula C₅H₈F₄O[1][2][3]C₃H₂F₆O
Molecular Weight 160.11 g/mol [2][3]168.04 g/mol
pKa Data not readily available~9.3[4]
Structure Tertiary alcohol[1]Secondary alcohol

Performance in Key Applications

The choice between these two solvents often comes down to their performance in specific experimental contexts. While HFIP is a well-established "go-to" solvent for a multitude of applications, emerging research suggests that this compound can offer superior performance in certain scenarios.

Liquid Chromatography-Mass Spectrometry (LC-MS) of Oligonucleotides

A significant area where this compound (referred to as HFMIP in the study) has demonstrated a distinct advantage is in the LC-MS analysis of oligonucleotides. While HFIP is commonly used as a mobile phase modifier, a comprehensive study revealed that HFMIP can significantly outperform HFIP when paired with more hydrophobic ion-pairing (IP) agents like dimethylcyclohexylamine (DMCHA) and octylamine (OA).[5] This suggests that for certain oligonucleotide analyses, this compound can lead to higher MS signal intensities.[5]

Organic Synthesis and Catalysis

HFIP has been extensively documented as a remarkable solvent for transition metal-catalyzed C-H functionalization reactions, often leading to enhanced reactivity, site-selectivity, and stereoselectivity.[6] Its ability to stabilize cationic intermediates and act as a non-nucleophilic proton source is crucial in these transformations.[4] Fluorinated alcohols, in general, are known to enhance the lifetime of organic radicals, which can be beneficial in certain reaction pathways.[4]

While specific comparative studies in organic synthesis are scarce, the tertiary alcohol structure of this compound may influence its steric bulk and coordinating ability compared to the secondary alcohol structure of HFIP, potentially leading to different outcomes in catalyst performance and reaction selectivity.[1]

Peptide and Protein Chemistry

HFIP is renowned for its ability to dissolve and monomerize aggregated peptides and proteins, disrupting secondary structures like β-sheets and inducing α-helical conformations.[7] This property is invaluable for studying protein folding and for the synthesis of sparingly soluble peptides.

While direct comparative data for this compound in peptide chemistry is not available, its classification as a fluorinated alcohol suggests it may share some of these solubilizing and structure-disrupting capabilities. However, the extent of these effects would require dedicated experimental investigation.

Experimental Protocols

To facilitate further research and direct comparison, the following outlines a general experimental protocol for evaluating these solvents in a key application area.

Experimental Protocol: LC-MS Analysis of Oligonucleotides

Objective: To compare the performance of this compound and HFIP as mobile phase modifiers for the analysis of a specific oligonucleotide by LC-MS.

Materials:

  • Oligonucleotide standard

  • This compound (HFMIP)

  • Hexafluoroisopropanol (HFIP)

  • Ion-pairing agent (e.g., dimethylcyclohexylamine (DMCHA) or octylamine (OA))

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS)

  • Appropriate HPLC column for oligonucleotide analysis

Methodology:

  • Mobile Phase Preparation:

    • Prepare a stock solution of the chosen ion-pairing agent in water.

    • Prepare two sets of mobile phase A (aqueous) and mobile phase B (organic).

    • Set 1 (HFIP):

      • Mobile Phase A1: Aqueous solution of the ion-pairing agent with a specific concentration of HFIP.

      • Mobile Phase B1: Acetonitrile.

    • Set 2 (this compound):

      • Mobile Phase A2: Aqueous solution of the ion-pairing agent with the same molar concentration of this compound as HFIP in A1.

      • Mobile Phase B2: Acetonitrile.

  • LC-MS Analysis:

    • Equilibrate the LC system with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject a standard amount of the oligonucleotide solution.

    • Run a gradient elution from low to high organic phase concentration.

    • Monitor the separation and detection of the oligonucleotide using the mass spectrometer in negative ion mode.

  • Data Analysis:

    • Compare the peak shape, retention time, and signal intensity of the oligonucleotide obtained with both solvent systems.

    • Evaluate the signal-to-noise ratio for each analysis.

    • Assess the presence and relative abundance of any secondary structures or adducts.

Logical Workflow for Solvent Selection

The decision-making process for selecting between these two fluorinated alcohols can be visualized as follows:

Solvent_Selection start Define Application app_type Application Type? start->app_type lcms LC-MS of Oligonucleotides app_type->lcms LC-MS synthesis Organic Synthesis / Catalysis app_type->synthesis Synthesis peptide Peptide / Protein Chemistry app_type->peptide Peptide ip_agent Hydrophobic IP Agent? lcms->ip_agent use_hfip Default to HFIP (well-established) synthesis->use_hfip peptide->use_hfip use_hfmip Consider this compound ip_agent->use_hfmip Yes ip_agent->use_hfip No test_both Empirical testing recommended use_hfmip->test_both use_hfip->test_both

Caption: Solvent selection workflow based on application.

Signaling Pathway Analogy: Solvent-Mediated Reaction Enhancement

While not a biological signaling pathway, the role of these solvents in promoting a chemical reaction can be conceptually illustrated in a similar manner. The solvent acts as a "signaling molecule" that activates the catalyst and stabilizes intermediates, leading to the desired product.

Reaction_Pathway sub Substrates activated_cat Activated Catalyst sub->activated_cat cat Catalyst solvent Fluorinated Alcohol (HFIP or TFM-B) solvent->cat Activates intermediate Stabilized Intermediate solvent->intermediate Stabilizes activated_cat->intermediate product Product intermediate->product

References

A Head-to-Head Battle of Fluorinated Alcohols: A Cost-Benefit Analysis of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol and Its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent can be a critical factor in the success of a chemical reaction or formulation. In the landscape of specialized solvents, 2-Methyl-3,3,4,4-tetrafluoro-2-butanol is emerging as a noteworthy contender. This guide provides a comprehensive cost-benefit analysis of this fluorinated alcohol, comparing its performance with two common alternatives, hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), supported by available data and experimental insights.

The unique properties of fluorinated alcohols, such as their high polarity, strong hydrogen bond-donating ability, and low nucleophilicity, make them powerful tools in organic synthesis and pharmaceutical sciences.[1][2][3] These characteristics can lead to enhanced reaction rates, improved selectivity, and the ability to dissolve otherwise poorly soluble compounds, including active pharmaceutical ingredients (APIs).[4][5][6]

Physicochemical Properties: A Comparative Overview

A clear understanding of the physicochemical properties of these solvents is fundamental to selecting the most appropriate one for a specific application. The following table summarizes the key properties of this compound, HFIP, and TFE.

PropertyThis compoundHexafluoroisopropanol (HFIP)2,2,2-Trifluoroethanol (TFE)
CAS Number 29553-26-2[7][8][9][10]920-66-175-89-8
Molecular Formula C5H8F4O[7][8][9][10]C3H2F6OC2H3F3O
Molecular Weight ( g/mol ) 160.11[7][8][10]168.04100.04
Boiling Point (°C) Not available58.277-80
Density (g/mL) Not available1.5961.382
pKa Not available9.312.4

Performance in Synthetic Chemistry: Enhancing Reactions and Selectivity

Fluorinated alcohols have demonstrated their utility in a variety of organic reactions, often outperforming conventional solvents. Their ability to stabilize cationic intermediates and act as non-nucleophilic proton sources makes them particularly effective in reactions such as Friedel-Crafts acylations and the synthesis of heterocyclic compounds like quinolines.[11][12][13]

While direct comparative studies involving this compound are limited in publicly available literature, the known benefits of its fluorinated counterparts, HFIP and TFE, provide a strong indication of its potential advantages. For instance, in the synthesis of substituted quinolines, a crucial scaffold in medicinal chemistry, the choice of solvent can significantly impact reaction yields.[14][15][16][17][18]

To illustrate a potential experimental workflow for evaluating these solvents, a generalized procedure for a Friedel-Crafts acylation is outlined below. This protocol can be adapted to compare the efficacy of this compound, HFIP, and TFE as reaction media.

Experimental Protocol: Comparative Friedel-Crafts Acylation

Objective: To compare the performance of this compound, HFIP, and TFE as solvents in the Friedel-Crafts acylation of an aromatic substrate.

Materials:

  • Aromatic substrate (e.g., Anisole)

  • Acylating agent (e.g., Acetic anhydride)

  • Lewis acid catalyst (e.g., Anhydrous Aluminum Chloride)

  • Solvents: this compound, Hexafluoroisopropanol, 2,2,2-Trifluoroethanol

  • Quenching solution (e.g., ice-cold dilute HCl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • In three separate flame-dried round-bottom flasks, dissolve the aromatic substrate in each of the fluorinated solvents.

  • Cool the mixtures in an ice bath.

  • Carefully add the Lewis acid catalyst to each flask while stirring.

  • Slowly add the acylating agent to each reaction mixture.

  • Allow the reactions to stir at room temperature and monitor their progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench each reaction by pouring it over crushed ice and dilute HCl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

  • Purify the crude product via column chromatography.

  • Analyze the yield and purity of the product from each reaction.

Expected Outcome: This experiment would provide quantitative data on reaction yield, reaction time, and product purity, allowing for a direct comparison of the three fluorinated solvents under identical conditions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve Aromatic Substrate in Fluorinated Solvent B Cool in Ice Bath A->B C Add Lewis Acid B->C D Add Acylating Agent C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench with HCl/Ice F->G H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify by Chromatography I->J K Determine Yield and Purity J->K

A generalized workflow for comparing the performance of fluorinated solvents.

Cost Analysis: A Key Consideration for Large-Scale Applications

While performance is paramount, the cost of a solvent is a critical factor, especially for process development and large-scale manufacturing. The following table provides an approximate cost comparison based on currently available supplier information. It is important to note that prices can vary significantly based on purity, quantity, and supplier.

SolventSupplierQuantityApproximate Price (USD)
This compoundChem Service1 g$35.50[19]
Hexafluoroisopropanol (HFIP)Sigma-Aldrich100 mL$68.00
2,2,2-Trifluoroethanol (TFE)Sigma-Aldrich100 mL$68.00

Benefits and Drawbacks: A Balanced Perspective

To make an informed decision, it is essential to weigh the potential benefits and drawbacks of each solvent.

This compound
  • Potential Benefits: Based on the properties of similar fluorinated alcohols, it is likely to exhibit strong hydrogen-bonding capabilities and low nucleophilicity, potentially leading to improved reaction outcomes. Its unique structure may offer different solubility profiles for certain APIs compared to HFIP and TFE.

  • Drawbacks: Limited availability and high cost are significant barriers to its widespread adoption. There is also a lack of extensive published data on its performance in various applications.

Hexafluoroisopropanol (HFIP)
  • Benefits: Well-established as a highly effective solvent for a wide range of reactions, known for its ability to promote challenging transformations and stabilize reactive intermediates.[5][11][20] More readily available than this compound.

  • Drawbacks: Relatively high cost compared to conventional solvents.

2,2,2-Trifluoroethanol (TFE)
  • Benefits: A more cost-effective alternative to HFIP while still offering many of the advantages of fluorinated alcohols.[1][21] It has been shown to be effective in promoting various reactions and dissolving a range of compounds.

  • Drawbacks: While generally effective, it may not be as potent as HFIP in promoting certain challenging reactions.

Logical Framework for Solvent Selection

The decision-making process for selecting the optimal fluorinated alcohol can be visualized as a logical flow, considering both performance requirements and economic constraints.

solvent_selection A Define Application Requirements (e.g., Reaction Type, Solubility Needs) B High Reactivity/Selectivity Required? A->B C Cost a Major Constraint? B->C No D Consider HFIP B->D Yes E Consider TFE C->E Yes F Evaluate this compound (if unique properties are beneficial and cost is manageable) C->F No G Select Optimal Solvent D->G E->G F->G

A decision tree for selecting the appropriate fluorinated solvent.

Conclusion

This compound represents a promising, albeit currently under-documented, alternative in the family of fluorinated solvents. Its unique structure suggests it may offer advantages in specific applications where fine-tuning of solvent properties is crucial. However, its high cost and limited availability are significant hurdles.

For researchers and developers, a pragmatic approach is recommended. For applications demanding the highest reactivity and where cost is a secondary concern, HFIP remains a strong choice. When cost-effectiveness is a key driver without compromising the benefits of a fluorinated solvent, TFE presents a compelling option. This compound should be considered for niche applications where its specific properties might provide a unique advantage and where the scale of the work makes the cost viable. Further research and publication of experimental data are needed to fully elucidate the potential of this intriguing solvent and solidify its place in the chemist's toolkit.

References

A Comparative Guide to the Environmental Impact of Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of solvents in research and pharmaceutical development carries significant environmental implications. Fluorinated solvents, while offering desirable properties such as high stability and non-flammability, are a class of compounds with varied and often substantial environmental impacts. This guide provides an objective comparison of the environmental profiles of common fluorinated solvents to aid in informed decision-making and promote the adoption of greener alternatives.

Key Environmental Impact Metrics

The primary indicators used to assess the environmental impact of fluorinated solvents are:

  • Ozone Depletion Potential (ODP): A relative measure of a substance's ability to degrade the stratospheric ozone layer. It is benchmarked against trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.

  • Global Warming Potential (GWP): An index of the total energy that a gas will absorb over a given period (typically 20, 100, or 500 years), relative to the emissions of 1 ton of carbon dioxide (CO2).[1] CO2 has a GWP of 1 by definition.[1]

  • Atmospheric Lifetime: The average time a molecule of the compound resides in the atmosphere before being removed by chemical reaction or deposition.

Comparative Data on Fluorinated Solvents

The following table summarizes the key environmental impact metrics for various classes of fluorinated solvents, including hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), perfluorocarbons (PFCs), and hydrofluoroolefins (HFOs). The data is compiled from the Intergovernmental Panel on Climate Change (IPCC) assessment reports and other reputable sources.

Chemical ClassSpecific SolventAtmospheric Lifetime (years)ODPGWP (20-yr)GWP (100-yr)GWP (500-yr)
HFCs HFC-2326409,10011,7009,800
HFC-325.602,100650200
HFC-12532.604,6002,800920
HFC-134a14.603,4001,300420
HFC-143a48.305,0003,8001,400
HFC-152a1.5046014042
HFC-227ea36.504,3002,900950
HFC-236fa20905,1006,3004,700
HFC-43-10mee17.103,0001,300400
HCFCs HCFC-2212.10.0554,3001,700540
HCFC-1231.30.023009329
HCFC-1245.90.0221,500480150
HCFC-141b9.40.111,800630200
HCFC-142b18.50.0654,2001,900610
PFCs CF4 (PFC-14)50,00004,4006,50010,000
C2F6 (PFC-116)10,00006,2009,20014,000
C4F10 (PFC-31-10)2,60004,8007,00010,100
C6F14 (PFC-51-14)3,20005,0007,40010,700
HFOs HFO-1234yf0.03 (days)0<1<1<1
HFO-1234ze(E)0.04 (days)0<1<1<1
HFO-1336mzz(Z)0.07 (days)022<1

Data sourced from IPCC Assessment Reports and other scientific publications.

Experimental Protocols

The determination of the environmental impact metrics in the table above relies on a combination of laboratory measurements and atmospheric modeling.

Determination of Global Warming Potential (GWP)

The GWP of a compound is determined by its radiative efficiency and its atmospheric lifetime.

1. Measurement of Infrared Absorption Cross-Section:

  • Objective: To quantify the efficiency with which a molecule absorbs infrared radiation at different wavelengths.

  • Methodology: Fourier Transform Infrared (FTIR) spectroscopy is the primary technique used.[2][3]

    • A sample of the gas is introduced into a gas cell with a known path length.[3]

    • A beam of infrared radiation is passed through the gas sample.

    • The amount of radiation absorbed at each wavelength is measured by a detector.

    • The absorption spectrum, a plot of absorbance versus wavelength, is generated. The integrated absorption across the relevant atmospheric window gives the radiative efficiency.

2. Determination of Atmospheric Lifetime:

  • Objective: To estimate the time it takes for a substance to be removed from the atmosphere.

  • Methodology: The atmospheric lifetime is primarily determined by its reaction rate with atmospheric oxidants, mainly the hydroxyl radical (OH).

    • Relative Rate Method: The reaction rate of the target compound with OH radicals is measured relative to a reference compound with a known reaction rate.

    • The compounds are introduced into a reaction chamber (e.g., a smog chamber) with a source of OH radicals (e.g., photolysis of methyl nitrite).

    • The decay of the target and reference compounds is monitored over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

    • The atmospheric lifetime is then calculated based on the determined reaction rate and the average concentration of OH radicals in the atmosphere.

3. GWP Calculation:

The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a specified time horizon and dividing it by the integrated radiative forcing of a pulse emission of the same mass of CO2 over the same period. This calculation is performed using atmospheric models that incorporate the measured infrared absorption cross-sections and atmospheric lifetimes.

Determination of Ozone Depletion Potential (ODP)

The ODP of a substance is calculated using atmospheric models and is defined as the ratio of the global loss of ozone due to the substance, compared to the global loss of ozone due to the same mass of CFC-11.[4]

  • Methodology:

    • Two-dimensional (latitude-altitude) atmospheric chemistry-transport models are used to simulate the impact of the substance on stratospheric ozone.

    • The model incorporates data on the substance's atmospheric lifetime, its transport to the stratosphere, and the efficiency of its chemical reactions in destroying ozone.

    • The ODP is calculated by comparing the model-calculated ozone depletion from the substance to the ozone depletion calculated for CFC-11 under the same emission scenario.

Logical Flow for Environmental Impact Assessment

The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical substance, from initial identification to the determination of its key environmental metrics.

Environmental_Impact_Assessment cluster_0 Chemical Identification and Properties cluster_1 Atmospheric Fate and Transport cluster_2 Radiative Properties and GWP cluster_3 Ozone Depletion Assessment A Identify Chemical Substance B Determine Physicochemical Properties (e.g., volatility, solubility) A->B C Measure Reaction Rates (e.g., with OH radicals) B->C F Measure Infrared Absorption Spectrum (FTIR Spectroscopy) B->F I Assess Halogen Content (Chlorine and Bromine) B->I D Determine Atmospheric Lifetime C->D E Model Atmospheric Transport and Distribution D->E H Calculate Global Warming Potential (GWP) D->H J Model Stratospheric Ozone Impact D->J L Comprehensive Environmental Impact Assessment D->L G Calculate Radiative Efficiency F->G G->H H->L Environmental Impact Profile I->J K Calculate Ozone Depletion Potential (ODP) J->K K->L

Workflow for assessing the environmental impact of a chemical substance.

Conclusion and Recommendations

The data clearly indicates a significant variation in the environmental impact of different fluorinated solvents.

  • HCFCs and HFCs: While developed as alternatives to the more potent ozone-depleting CFCs, many HCFCs still possess a non-zero ODP and, along with HFCs, can have very high GWPs. Their continued use contributes significantly to global warming.

  • PFCs: These compounds have extremely long atmospheric lifetimes and high GWPs, making them particularly detrimental from a climate change perspective.

  • HFOs: Represent a newer generation of fluorinated solvents with ultra-low GWPs and very short atmospheric lifetimes. They are considered more environmentally friendly alternatives to HFCs.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Prioritize Alternatives: Whenever possible, opt for solvents with lower GWP and zero ODP. HFOs and non-fluorinated alternatives should be considered first.

  • Consult Regulatory Lists: Stay informed about regulations such as the Montreal Protocol and its amendments, which phase out the production and use of certain ODS.

  • Lifecycle Assessment: Consider the entire lifecycle of the solvent, including its synthesis, use, and disposal, to make a holistic assessment of its environmental footprint.

By carefully considering the environmental impact data and adopting greener alternatives, the scientific community can significantly reduce its contribution to ozone depletion and climate change.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol with its non-fluorinated counterpart, 2-methyl-2-butanol, and a perfluorinated analog, nonafluoro-tert-butanol. The objective is to offer a comprehensive resource for the identification, characterization, and analysis of these compounds, with supporting experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (NMR, IR, and Mass Spectrometry) for the three compounds. This data is essential for understanding the influence of fluorine substitution on the spectral properties of small alcohol molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
2-Methyl-2-butanol~1.2s(CH₃)₂C-
~1.5q-CH₂-
~0.9t-CH₃
Variables-OH
This compound~1.4s(CH₃)₂C-
~6.0tt-CHF₂
Variables-OH
Nonafluoro-tert-butanolVariables-OH

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
2-Methyl-2-butanol~70C-OH
~36-CH₂-
~28(CH₃)₂C-
~9-CH₃
This compound~72 (t)C-OH
~118 (tq)-CF₂-
~109 (tt)-CHF₂
~23(CH₃)₂C-
Nonafluoro-tert-butanol~122 (q)(CF₃)₃C-
~78 (septet)C-OH

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm (relative to CFCl₃)MultiplicityCoupling Constant (J) HzAssignment
This compound~ -125d~55-CF₂-
~ -138t~55-CHF₂
Nonafluoro-tert-butanol~ -75s--(CF₃)₃
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2-Methyl-2-butanol~3400 (broad)~2970-
This compound~3400 (broad)~2990~1100-1300 (strong)
Nonafluoro-tert-butanol~3600 (sharp)-~1150-1350 (very strong)
Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
2-Methyl-2-butanol8873, 59, 45
This compound160145, 125, 101, 59
Nonafluoro-tert-butanol236217, 69

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Actual parameters may vary based on the specific instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹⁹F NMR, CFCl₃ is typically used as an external or internal reference. Data is processed with appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.[2][3] The plates are then mounted in the sample holder of an FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty salt plates or clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane, diethyl ether). A small volume (typically 1 µL) of the solution is injected into the GC, where the sample is vaporized and separated on a capillary column (e.g., a 30 m non-polar column). The column temperature is ramped (e.g., from 50°C to 250°C) to elute the components. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range (e.g., m/z 40-400) to generate the mass spectrum of each eluting component.[4][5]

Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical compounds.

Spectroscopic_Workflow Workflow for Comparative Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_comparison Comparative Analysis Sample_A Compound A (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample_A->NMR IR IR Spectroscopy Sample_A->IR MS Mass Spectrometry (GC-MS) Sample_A->MS Sample_B Compound B (e.g., 2-Methyl-2-butanol) Sample_B->NMR Sample_B->IR Sample_B->MS Sample_C Compound C (e.g., Nonafluoro-tert-butanol) Sample_C->NMR Sample_C->IR Sample_C->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Functional Group Identification) IR->Process_IR Process_MS Process MS Data (Fragmentation Pattern) MS->Process_MS Comparison Comparative Report (Tables, Diagrams) Process_NMR->Comparison Process_IR->Comparison Process_MS->Comparison

Caption: A flowchart illustrating the key stages of a comparative spectroscopic analysis.

References

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known physical and chemical properties of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol is presented below. The lack of extensive experimental data necessitates a cautious approach to its handling.

PropertyValueSource
CAS Number 29553-26-2PubChem[1]
Molecular Formula C5H8F4OPubChem[1]
Molecular Weight 160.11 g/mol PubChem[1]
Synonyms 3,3,4,4-Tetrafluoro-2-methyl-2-butanol, 2,2,3,3-Tetrafluoro-1,1-dimethylpropanolCymitQuimica

Personal Protective Equipment (PPE) and Engineering Controls

Given the fluorinated nature of this alcohol, it is crucial to assume it may possess irritant or toxic properties. The following PPE and engineering controls are recommended as a minimum standard:

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Use chemically resistant gloves. Given the lack of specific glove breakthrough data, it is advisable to use a combination of gloves (e.g., a lighter nitrile glove underneath a heavier butyl or Viton™ glove) and to change them frequently.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this chemical from receipt to disposal.

1. Pre-Handling and Preparation:

  • Before commencing any work, ensure that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station and confirm they are operational.

  • Prepare a designated and clearly labeled workspace within a chemical fume hood.

  • Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sand, or a commercial spill kit for solvents).

2. Handling Procedures:

  • When transferring the chemical, use a funnel and conduct the operation over a secondary containment tray to minimize the risk of spills.

  • Avoid direct contact with the substance. Use tools and equipment that are compatible with fluorinated compounds.

  • Keep the container tightly sealed when not in use to prevent the escape of vapors.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical name and any known hazards.

4. First Aid Measures:

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed and certified environmental disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain or in general waste.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup prep_spill Ready Spill Kit prep_setup->prep_spill handle_transfer Transfer Chemical in Secondary Containment prep_spill->handle_transfer Proceed to Handling handle_use Conduct Experiment handle_transfer->handle_use handle_seal Seal Container When Not in Use handle_use->handle_seal emergency_spill Spill Occurs handle_use->emergency_spill emergency_exposure Personal Exposure handle_use->emergency_exposure post_clean Clean Workspace handle_seal->post_clean Proceed to Post-Handling post_dispose Dispose of Waste Properly post_clean->post_dispose post_store Store Chemical Securely post_dispose->post_store

Caption: A logical workflow for the safe handling of hazardous chemicals.

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general principles of laboratory safety. Due to the limited availability of specific safety and toxicity data for this compound, a thorough risk assessment should be conducted by qualified personnel before its use. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-3,3,4,4-tetrafluoro-2-butanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-3,3,4,4-tetrafluoro-2-butanol

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